

An In-Depth Technical Guide to ALK4290 Dihydrochloride (AKST4290)

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For Researchers, Scientists, and Drug Development Professionals Introduction

ALK4290 dihydrochloride, also known as AKST4290, is a potent, orally bioavailable small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] This technical guide provides a comprehensive overview of ALK4290, including its chemical properties, mechanism of action, preclinical pharmacology, clinical development, and the signaling pathways it modulates. The information presented is intended to support researchers and drug development professionals in understanding the therapeutic potential of this compound, primarily in the context of neovascular age-related macular degeneration (nAMD).

Chemical Properties

A summary of the key chemical properties of **ALK4290 dihydrochloride** is presented in the table below.



| Property | Value |
|-----------------------|-----------------------------------------|
| CAS Number | 1372127-19-9 |
| Synonyms | AKST4290 dihydrochloride |
| Molecular Formula | C23H30Cl2N2O2 |
| Molecular Weight | 453.41 g/mol |
| Mechanism of Action | Potent and orally active CCR3 inhibitor |
| Binding Affinity (Ki) | 3.2 nM for human CCR3[1] |

Mechanism of Action

ALK4290 exerts its therapeutic effects by selectively inhibiting the C-C chemokine receptor type 3 (CCR3). CCR3 and its primary ligand, eotaxin (CCL11), are key players in inflammatory and angiogenic pathways. In the context of nAMD, the eotaxin/CCR3 axis is implicated in the recruitment of immune cells to the retina and the promotion of choroidal neovascularization (CNV), a hallmark of the disease.

By blocking the interaction between eotaxin and CCR3, ALK4290 is proposed to:

- Reduce the infiltration of pro-inflammatory immune cells, such as eosinophils and macrophages, into the retinal tissue.
- Inhibit the proliferation and migration of endothelial cells, thereby suppressing the growth of new, leaky blood vessels in the choroid.
- Modulate the inflammatory microenvironment of the retina, potentially protecting photoreceptor cells from damage.[2]

Preclinical Pharmacology

In Vitro Activity

| Assay | Description | Result |
|-----------------------|----------------------------------------------------|----------------|
| CCR3 Binding Affinity | Competitive binding assay with human CCR3 (hCCR3). | Ki = 3.2 nM[1] |



In Vivo Efficacy in Animal Models

ALK4290 has demonstrated efficacy in animal models of retinal disease, particularly the sodium iodate-induced retinal degeneration model in mice, which mimics features of AMD.

| Model | Animal | Treatment | Key Findings |
|---------------------------------------------------|--------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sodium Iodate- Induced Retinal Degeneration | C57BL/6 Mice | AKST4290 (60 mg/kg, oral, twice daily) | - Significantly reduced the infiltration of monocytes, neutrophils, and CD4+ T cells into the retinal pigment epithelium (RPE) Decreased the levels of inflammatory chemokines CCL5 and CXCL9 in the degenerating RPE.[3] |
| Laser-Induced Choroidal Neovascularization | JR5558 Mice | Systemic administration of CCR3 antagonists | Dose-dependent reduction in spontaneous CNV.[4] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that orally administered AKST4290 preferentially accumulates in the eye, specifically in the RPE/choroid, which is the primary site of pathology in nAMD.



| Animal Model | Administration | Key Findings |
|-------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| C57BL/6 Mice | Single oral dose (10 mg/kg) of [14C]-AKST4290 | - Maximal radioactivity levels in the uveal tract at 24 hours post-dose Sustained levels detected up to 12 weeks post- dose.[5] |
| C57BL/6 and Balb/c Mice | Single oral dose (30 mg/kg) | - High levels of AKST4290 detected in the RPE/choroid at 0.5, 2, and 24 hours post- dose.[5] |

Experimental Protocols Sodium Iodate-Induced Retinal Degeneration Model

This model is used to induce oxidative stress and subsequent death of the RPE and photoreceptors, mimicking key aspects of AMD.

- Animal Species: C57BL/6 mice.
- Induction: A single intravenous (IV) injection of sodium iodate (NaIO₃). The dosage can be varied to produce different degrees of retinal damage.[6][7]
- Treatment: AKST4290 is administered orally, typically twice daily, starting before or after the NaIO₃ injection, depending on the study design (prophylactic or therapeutic).
- Readouts:
 - In Vivo Imaging:
 - Fundus Autofluorescence (FAF): To visualize the area of retinal damage.[4]
 - Spectral-Domain Optical Coherence Tomography (SD-OCT): For quantitative measurement of retinal thickness and visualization of retinal layers.[4]



- Immunohistochemistry: Staining of retinal sections for specific markers (e.g., RPE65) to assess cell survival and morphology.[4]
- Flow Cytometry: To quantify the infiltration of different immune cell populations into the retina and RPE/choroid.[3]

Flow Cytometry for Retinal Immune Cell Infiltration

This protocol allows for the quantification and characterization of immune cells in the retina.

- Tissue Preparation:
 - Perfuse the mice with PBS to remove blood from the retinal vasculature.
 - Enucleate the eyes and dissect the retinas.
 - Digest the retinal tissue with enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[8]
- Staining:
 - Incubate the cell suspension with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify different immune cell populations (e.g., CD45 for leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, CD4 for T helper cells).[9]
- Data Acquisition and Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Gate on specific cell populations based on their marker expression to quantify the number and percentage of different immune cells.[3]

Clinical Development in Neovascular AMD

ALK4290 (AKST4290) has been evaluated in several Phase 2 clinical trials for the treatment of nAMD, both as a monotherapy and in combination with anti-VEGF agents.



Phase 2a Study in Treatment-Naïve nAMD (NCT03558061)

This open-label study evaluated the safety and efficacy of AKST4290 monotherapy in patients newly diagnosed with nAMD.

| Parameter | Details |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design | Open-label, single-arm |
| Patient Population | 30 treatment-naïve nAMD patients |
| Treatment | AKST4290 400 mg orally twice daily for 6 weeks[10] |
| Primary Endpoint | Mean change in Best Corrected Visual Acuity (BCVA) from baseline to 6 weeks[10] |
| Results | Mean BCVA improvement of +7.0 letters.[10]- 82.8% of patients had stable or improved BCVA. [10]- 20.7% of patients gained ≥15 letters.[10] |
| Safety | Well-tolerated with no severe or serious adverse events reported.[10] |

Phase 2a Study in Refractory nAMD (NCT03558074)

This open-label study assessed the efficacy and safety of AKST4290 monotherapy in patients with nAMD who were refractory to anti-VEGF therapy.



| Parameter | Details |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Study Design | Open-label, single-arm |
| Patient Population | 26 refractory nAMD patients[11] |
| Treatment | AKST4290 400 mg orally twice daily for 6 weeks[5] |
| Primary Endpoint | Mean change in BCVA from baseline to 6 weeks[5] |
| Results | - Mean BCVA improvement of +2 letters.[11]- 72% of patients had stable or improved BCVA. [11] |
| Safety | Well-tolerated. |

Phase 2b Study in Treatment-Naïve nAMD (PHTHALO - NCT04331730)

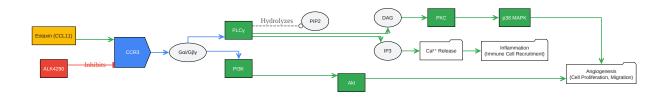
This randomized, double-masked, placebo-controlled study is evaluating AKST4290 in combination with aflibercept injections.

| Parameter | Details |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design | Randomized, double-masked, placebo- controlled, dose-ranging |
| Patient Population | Approximately 150 treatment-naïve nAMD patients[12] |
| Treatment Arms | AKST4290 400 mg twice daily + aflibercept2. AKST4290 800 mg twice daily + aflibercept3. Placebo + aflibercept[12] |
| Primary Endpoint | Mean change in BCVA from baseline |
| Status | Ongoing |



Signaling Pathways CCR3 Signaling in Angiogenesis and Inflammation

The binding of eotaxin (CCL11) to CCR3 on endothelial and immune cells triggers a cascade of intracellular signaling events that promote angiogenesis and inflammation. ALK4290 acts as an antagonist at the CCR3 receptor, blocking these downstream effects.



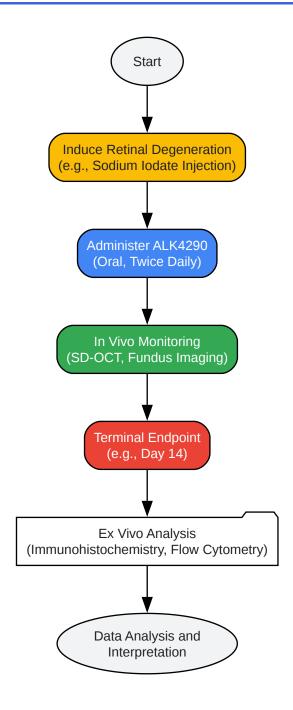
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Caption: ALK4290 inhibits the Eotaxin/CCR3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of ALK4290 in a preclinical model of nAMD.





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Caption: Workflow for preclinical evaluation of ALK4290.

Safety and Tolerability

Across the Phase 2a clinical trials, ALK4290 has been reported to be safe and well-tolerated. No severe or serious adverse events directly attributable to the study drug were reported in



these studies.[10][11] The ongoing Phase 2b trial will provide more comprehensive safety data in a larger patient population and in combination with standard-of-care anti-VEGF therapy.

Conclusion

ALK4290 dihydrochloride is a promising, orally administered CCR3 inhibitor with a well-defined mechanism of action targeting key pathways in the pathogenesis of neovascular AMD. Preclinical studies have demonstrated its ability to reduce inflammation and immune cell infiltration in the retina. Phase 2a clinical trials have provided encouraging preliminary evidence of its efficacy and a favorable safety profile in both treatment-naïve and refractory nAMD patients. The ongoing Phase 2b clinical trial will be crucial in further establishing the therapeutic potential of ALK4290 as a novel treatment for this leading cause of vision loss.

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